3-Méthyl-1,2-butadiène

Vue d'ensemble

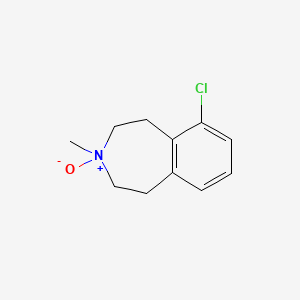

Description

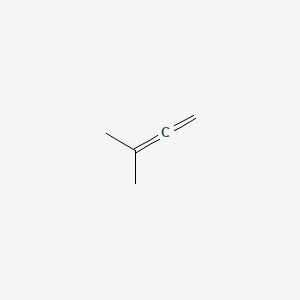

3-Methyl-1,2-butadiene: C5H8 . It is a colorless liquid with a pungent odor and is characterized by the presence of three carbon-carbon double bonds, one of which is substituted with a methyl group . This compound is a member of the allene family, which are hydrocarbons with two adjacent carbon-carbon double bonds.

Applications De Recherche Scientifique

3-Methyl-1,2-butadiene has several applications in scientific research:

Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.

Mécanisme D'action

Target of Action

3-Methyl-1,2-butadiene, also known as 1,1-Dimethylallene , is a versatile building block in synthetic organic chemistry . It primarily targets various organic compounds to construct more complex molecules through various addition reactions .

Mode of Action

The compound’s mode of action involves engaging in polymerization reactions . It provides a pathway to novel polymers with potential applications in materials science . Researchers often explore the reactivity of 3-Methyl-1,2-butadiene with different reagents to synthesize new organic compounds with unique properties .

Biochemical Pathways

3-Methyl-1,2-butadiene is involved in the study of chain-growth polymerization mechanisms . It helps in understanding the kinetics and thermodynamics of such processes . Moreover, it is employed in mechanistic studies within organic chemistry to probe the subtleties of conjugated diene behavior, which is essential for the advancement of synthetic methodologies .

Result of Action

The result of 3-Methyl-1,2-butadiene’s action is the formation of novel polymers with potential applications in materials science . These polymers could have unique properties depending on the reagents used in the reaction .

Action Environment

The action of 3-Methyl-1,2-butadiene can be influenced by environmental factors. For instance, it is a flammable liquid and should be handled carefully to avoid contact with open flames and high temperatures . Exposure or inhalation of 3-Methyl-1,2-butadiene may cause irritative reactions, such as eye and skin irritation . Therefore, appropriate protective measures, such as wearing gloves, protective clothing, and avoiding inhalation of its vapors, should be taken when using or storing 3-Methyl-1,2-butadiene .

Analyse Biochimique

Biochemical Properties

3-Methyl-1,2-butadiene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of carbon-carbon bonds. The compound’s double bonds allow it to participate in addition reactions, which are catalyzed by enzymes such as isoprene synthase. This enzyme converts dimethylallyl pyrophosphate into isoprene, a process that is crucial in the biosynthesis of terpenes and other important biomolecules .

Cellular Effects

The effects of 3-Methyl-1,2-butadiene on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, 3-Methyl-1,2-butadiene can impact cellular metabolism by altering the flux of metabolic pathways, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, 3-Methyl-1,2-butadiene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain enzymes involved in the metabolic pathways, thereby altering the metabolic flux. Additionally, 3-Methyl-1,2-butadiene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-1,2-butadiene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1,2-butadiene can degrade over time, leading to the formation of various byproducts that may have different biological activities. These temporal changes can affect the compound’s efficacy and safety in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Methyl-1,2-butadiene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For instance, high doses of 3-Methyl-1,2-butadiene have been associated with central nervous system changes and liver function alterations in animal studies. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies .

Metabolic Pathways

3-Methyl-1,2-butadiene is involved in several metabolic pathways, including the methyl-erythritol 4-phosphate pathway (MEP pathway) in plants. This pathway is responsible for the biosynthesis of isoprene and other terpenes. The compound interacts with enzymes such as isoprene synthase, which catalyzes the conversion of dimethylallyl pyrophosphate to isoprene. These interactions are crucial for the regulation of metabolic flux and the production of important biomolecules .

Transport and Distribution

The transport and distribution of 3-Methyl-1,2-butadiene within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, 3-Methyl-1,2-butadiene can accumulate in specific cellular compartments, where it exerts its biological effects. The distribution of the compound within tissues can also influence its overall activity and toxicity .

Subcellular Localization

The subcellular localization of 3-Methyl-1,2-butadiene is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm or the nucleus, through various targeting signals and post-translational modifications. These localization mechanisms ensure that 3-Methyl-1,2-butadiene exerts its effects in the appropriate cellular context, thereby enhancing its efficacy and specificity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methyl-1,2-butadiene can be synthesized through the alkylation of olefins. One common method involves reacting n-butene with a methylating agent, such as methanol, in the presence of a catalyst . The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, 3-Methyl-1,2-butadiene is produced through similar alkylation processes, often using more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent production rates and quality control.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-1,2-butadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Hydrogenation of 3-Methyl-1,2-butadiene can yield saturated hydrocarbons.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the double bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

Substitution: Nucleophiles such as methanol can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Epoxides and alcohols.

Reduction: Saturated hydrocarbons like 3-methylbutane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Isoprene (2-Methyl-1,3-butadiene): Similar in structure but with different double bond positions.

1,3-Butadiene: Lacks the methyl group present in 3-Methyl-1,2-butadiene.

Chloroprene (2-Chloro-1,3-butadiene): Contains a chlorine atom instead of a methyl group.

Uniqueness: 3-Methyl-1,2-butadiene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and industrial applications.

Propriétés

InChI |

InChI=1S/C5H8/c1-4-5(2)3/h1H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKGDPSCXSUALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208529 | |

| Record name | 3-Methylbuta-1,2-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [MSDSonline] | |

| Record name | 1,1-Dimethylallene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

426.0 [mmHg] | |

| Record name | 1,1-Dimethylallene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-25-4 | |

| Record name | 3-Methyl-1,2-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbuta-1,2-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylallene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbuta-1,2-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbuta-1,2-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBUTA-1,2-DIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQO612O389 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-methyl-1,2-butadiene?

A1: 3-Methyl-1,2-butadiene has the molecular formula C5H8 and a molecular weight of 68.12 g/mol.

Q2: What spectroscopic techniques have been used to characterize 3-methyl-1,2-butadiene?

A2: Researchers have employed various spectroscopic techniques to analyze 3-methyl-1,2-butadiene, including Infrared (IR) [, , ], Raman [, , ], 1H NMR [, , ], and 13C NMR [, , ] spectroscopies. These techniques provide valuable information about the compound's structure, bonding, and vibrational modes.

Q3: What is the significance of the torsional potential function in understanding the behavior of 3-methyl-1,2-butadiene?

A3: The two-dimensional torsional potential function of dimethylallene, derived from far-infrared spectra and microwave data, reveals the energy barrier associated with the rotation of the methyl groups around the C-C bonds. This information is crucial for understanding the conformational dynamics and overall molecular behavior of 3-methyl-1,2-butadiene. []

Q4: How does 3-methyl-1,2-butadiene participate in polymerization reactions?

A4: 3-Methyl-1,2-butadiene can undergo living polymerization initiated by octacarbonyl dicobalt. This process involves the formation of intermediate η3-allyl-type complexes, where the monomer inserts into the growing polymer chain in a 1,2-fashion. These complexes have been characterized, providing insights into the mechanism of this polymerization reaction. [, ]

Q5: How does 3-methyl-1,2-butadiene interact with transition metal catalysts?

A5: 3-Methyl-1,2-butadiene readily reacts with various transition metal complexes, particularly those of palladium and gold. For example, it inserts into palladium-carbon bonds of complexes containing rigid bidentate nitrogen ligands, leading to stable allylpalladium complexes. [] The regioselectivity of this insertion depends on the allene substituents and the metal complex's characteristics.

Q6: How is 3-methyl-1,2-butadiene used in hydroamination reactions?

A6: 3-Methyl-1,2-butadiene serves as a substrate in hydroamination reactions, particularly with primary aryl amines. Palladium complexes incorporating 3-iminophosphine ligands exhibit high catalytic activity in these transformations, yielding branched allylic amine products with excellent regioselectivity under mild conditions. [, ]

Q7: What insights have kinetic studies and deuterium labeling provided into the mechanism of gold-catalyzed hydroalkoxylation of 3-methyl-1,2-butadiene?

A7: Detailed kinetic investigations, combined with deuterium labeling studies, have illuminated the mechanism of gold-catalyzed hydroalkoxylation of 3-methyl-1,2-butadiene with alcohols. These studies suggest a mechanism involving the formation of a cationic gold π-allene complex, followed by outer-sphere alcohol addition and protodemetalation, ultimately yielding the hydroalkoxylation product. []

Q8: How does the choice of ligands impact the activity and selectivity of gold catalysts in hydroamination reactions with 3-methyl-1,2-butadiene?

A8: The catalytic activity and selectivity of gold catalysts in hydroamination reactions with 3-methyl-1,2-butadiene are significantly influenced by the steric and electronic properties of the supporting ligands. For instance, employing bulky and electron-rich ligands, such as N-heterocyclic carbenes (NHCs) like IPr, can enhance the catalyst's activity and promote the formation of desired regioisomers. []

Q9: How have computational chemistry methods contributed to understanding the reactivity of 3-methyl-1,2-butadiene?

A9: Density Functional Theory (DFT) calculations have been employed to study the reaction pathways and energetics involved in the transformation of π-allene complexes to hydride-alkenylcarbyne derivatives. These calculations provide insights into the mechanism of C-H bond activation in 3-methyl-1,2-butadiene mediated by transition metal complexes. []

Q10: How do structural modifications of 3-methyl-1,2-butadiene influence its reactivity in metal-catalyzed reactions?

A10: Modifying the substituents on 3-methyl-1,2-butadiene can profoundly impact its reactivity in metal-catalyzed reactions. For example, increasing the steric bulk around the allene moiety can influence the regioselectivity of insertion reactions with metal complexes. Electronic modifications, such as introducing electron-donating or -withdrawing groups, can affect the allene's coordination ability and reactivity towards metal centers.

Q11: How can 3-methyl-1,2-butadiene be differentiated from other C5H8 isomers?

A11: Mass spectrometry techniques, specifically reactions with metal ions in a quadrupole collision cell, provide a way to differentiate 3-methyl-1,2-butadiene from other C5H8 isomers. Each isomer exhibits a distinct fragmentation pattern upon reaction with specific metal ions, allowing for their identification. []

Q12: What insights have collisional ionization studies provided into the structures and isomerization pathways of C5H8 radical cations, including those derived from 3-methyl-1,2-butadiene?

A12: Collisional ionization and charge exchange ionization spectrometry experiments have revealed that the structures of C5H8 radical cations, including those derived from 3-methyl-1,2-butadiene, are energy-dependent. These studies have identified isomerization pathways and the relative stabilities of different C5H8 cation structures. Notably, 3-methyl-1,2-butadiene radical cations can undergo isomerization to form the more stable isoprene radical cation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Acetyloxy)ethyl]-4-methylmorpholin-4-ium iodide](/img/structure/B1215353.png)

![6-methoxy-N,N-dipropyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1215359.png)